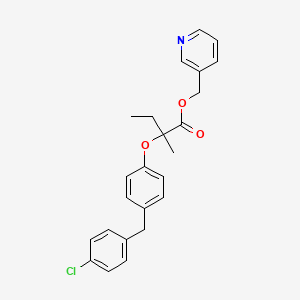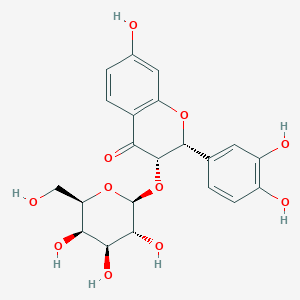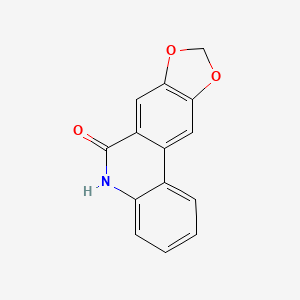
Eniclobrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eniclobrate: is a diphenylmethane derivative known for its lipid-lowering properties. It has been investigated for its potential to reduce serum and liver cholesterol levels, as well as its ability to increase high-density lipoprotein cholesterol levels in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a multi-step process. One common method involves the reaction of 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyryl chloride with 3-hydroxymethylpyridine in the presence of pyridine and benzene . The reaction conditions typically involve refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Eniclobrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Eniclobrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying lipid-lowering mechanisms and synthetic organic chemistry.
Biology: Investigated for its effects on lipid metabolism and cholesterol regulation in animal models.
Medicine: Explored as a potential treatment for hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceutical formulations aimed at managing cholesterol levels.
Mechanism of Action
Eniclobrate exerts its effects primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol . The compound also influences the activity of enzymes such as hydroxymethylglutaric coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Comparison with Similar Compounds
Fenofibrate: Another lipid-lowering agent that activates PPARα but has a different chemical structure.
Clofibrate: Similar in function but differs in its molecular composition and pharmacokinetics.
Gemfibrozil: Also activates PPARα but has distinct pharmacological properties.
Uniqueness of Eniclobrate: this compound is unique due to its specific diphenylmethane structure, which contributes to its distinct pharmacokinetic profile and lipid-lowering efficacy. Unlike other similar compounds, this compound has shown a remarkable ability to increase high-density lipoprotein cholesterol levels significantly .
Properties
CAS No. |
81126-88-7 |
|---|---|
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |
InChI Key |
VKNSAVOURPMBRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Key on ui other cas no. |
60662-18-2 |
Synonyms |
2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)






![4-(2-furylmethylsulfanyl)-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1194233.png)
![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)
